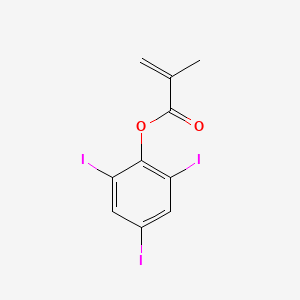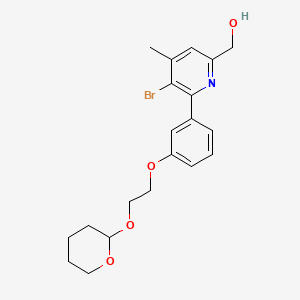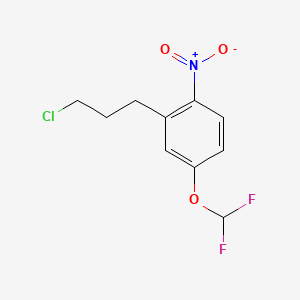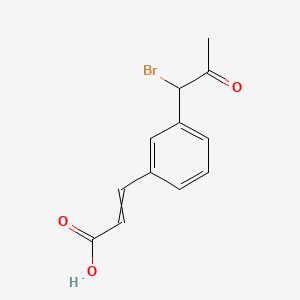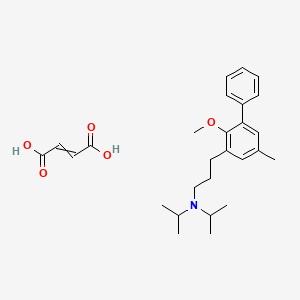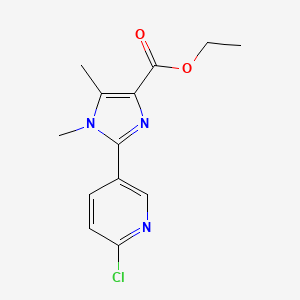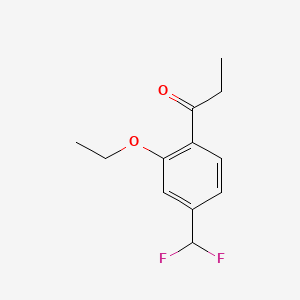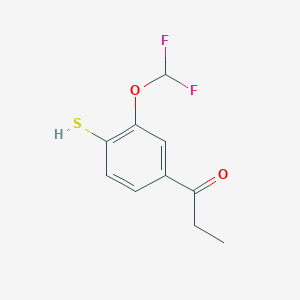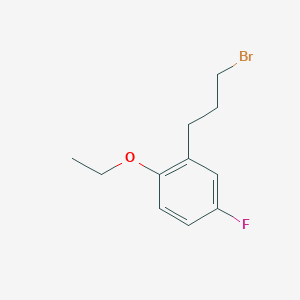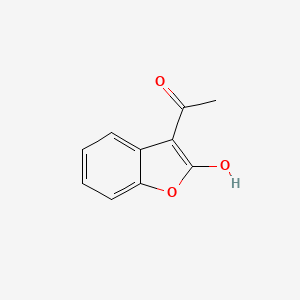
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- is a chemical compound known for its unique structure and properties This compound belongs to the benzofuranone family, characterized by a fused benzene and furan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- can be achieved through various synthetic routes. One common method involves the reaction of benzofuranone with an appropriate aldehyde under acidic or basic conditions to introduce the hydroxyethylidene group. The reaction typically requires a catalyst, such as a Lewis acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce ethyl-substituted benzofuranones.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s unique structure allows it to modulate various biochemical pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxyethylidene-1,1-diphosphonic acid: Known for its use in medicine and industry.
1-aryl-3a,8b-dihydroxy-3-(1-hydroxyethylidene)-1,3,3а,8b-tetrahydroindeno[1,2-b]pyrrole-2,4-diones: Studied for their biological activities.
Iron (II) (1-hydroxyethylidene)diphosphonate:
Uniqueness
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- stands out due to its benzofuranone core structure, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
101012-55-9 |
|---|---|
Molekularformel |
C10H8O3 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
1-(2-hydroxy-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C10H8O3/c1-6(11)9-7-4-2-3-5-8(7)13-10(9)12/h2-5,12H,1H3 |
InChI-Schlüssel |
GBGXGSMLWJEEDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(OC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




